molecular formula C12H28NO4P B6079007 ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate

ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate

Cat. No. B6079007
M. Wt: 281.33 g/mol
InChI Key: JZRAVJNIFGYBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate, also known as T2 toxin, is a mycotoxin produced by certain Fusarium fungi. It is a potent inhibitor of protein synthesis and has been shown to have toxic effects on animals and humans. Despite its toxicity, T2 toxin has been studied for its potential use in scientific research applications.

Mechanism of Action

Ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin inhibits protein synthesis by binding to the ribosome and preventing the formation of peptide bonds. It has been shown to have a greater affinity for ribosomes in rapidly dividing cells, making it a potential tool for studying the effects of protein synthesis inhibition on cancer cells.
Biochemical and Physiological Effects
ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin has been shown to have toxic effects on animals and humans. It has been shown to cause vomiting, diarrhea, and weight loss in animals, and has been implicated in outbreaks of food poisoning in humans. In addition, ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin has been shown to have immunosuppressive effects, making it a potential tool for studying the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin in lab experiments is its potency in inhibiting protein synthesis. This makes it a useful tool for studying the effects of protein synthesis inhibition on various biological processes. However, its toxicity limits its use in animal studies, and caution must be taken when handling the compound.

Future Directions

There are several potential future directions for research on ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin. One area of research could be the development of more specific inhibitors of protein synthesis that do not have the toxic effects of ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin. Another area of research could be the development of new methods for delivering ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin to specific cells or tissues, allowing for more targeted studies of protein synthesis inhibition. Finally, ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin could be studied for its potential use in cancer treatment, as it has been shown to have a greater affinity for ribosomes in rapidly dividing cells.

Synthesis Methods

Ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin can be synthesized through the reaction of diethylamine with ethyl chloroformate to form diethylcarbamoyl chloride. This compound is then reacted with phosphorous trichloride to form diethylaminoethyl phosphonate. Finally, this compound is reacted with formaldehyde and ethyl alcohol to form ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin.

Scientific Research Applications

Ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin has been studied for its potential use in scientific research applications, particularly in the study of protein synthesis inhibition. It has been used to study the effects of protein synthesis inhibition on various biological processes, including cell growth and differentiation.

properties

IUPAC Name

N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28NO4P/c1-6-13(7-2)11-18(14,17-10-5)12(15-8-3)16-9-4/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRAVJNIFGYBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CP(=O)(C(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.